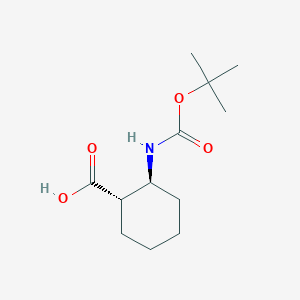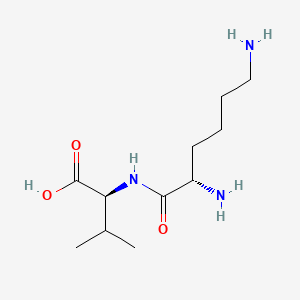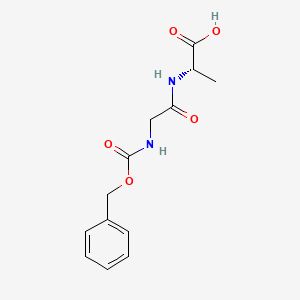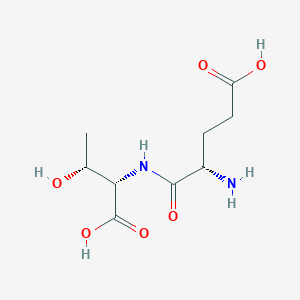
L-leucylglycine 2-naphthylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-leucylglycine 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the carboxy group of L-leucylglycine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide and a dipeptide.
Aplicaciones Científicas De Investigación
Enzyme Hydrolysis Studies
L-leucylglycine 2-naphthylamide (LNA) has been a significant substrate in studying enzyme hydrolysis. Fleisher, Pankow, and Warmka (1964) compared the hydrolysis of LNA and L-leucylglycine (LG) by human serum, revealing different enzymes responsible for hydrolyzing these compounds, suggesting the presence of distinct leucine aminopeptidases (Fleisher, Pankow, & Warmka, 1964).
Clinical Diagnostic Value
Banks et al. (1960) discussed the clinical usefulness of serum assays of leucine aminopeptidase determined by hydrolysis of LNA, highlighting differences in interpretation from tests using LG as the substrate (Banks, Pineda, Goldbarg, & Rutenburg, 1960).
Biochemical Research
Panveliwalla and Moss (1966) used LNA in biochemical research, examining aminopeptidase activities across various human tissues, and assessing enzyme characteristics through LNA hydrolysis kinetics (Panveliwalla & Moss, 1966).
Insect Enzyme Studies
Valencia, de Sá, and Jiménez (2014) studied the enzymatic activity of leucine aminopeptidase in the intestinal tract of the sugarcane giant borer, using LNA as a substrate. This work highlights the potential for using LNA in researching natural LAP inhibitors (Valencia, de Sá, & Jiménez, 2014).
Propiedades
Nombre del producto |
L-leucylglycine 2-naphthylamide |
|---|---|
Fórmula molecular |
C18H23N3O2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C18H23N3O2/c1-12(2)9-16(19)18(23)20-11-17(22)21-15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10,12,16H,9,11,19H2,1-2H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
Clave InChI |
REBHTGLALGGOMA-INIZCTEOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N |
Pictogramas |
Health Hazard |
Secuencia |
LG |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)
![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)




![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)

